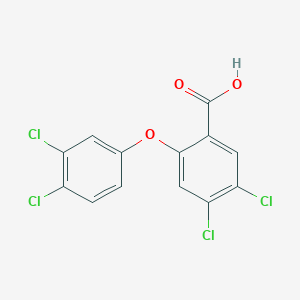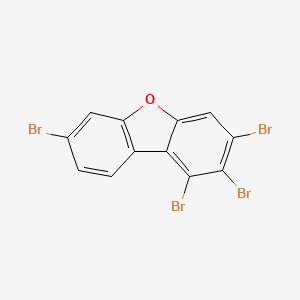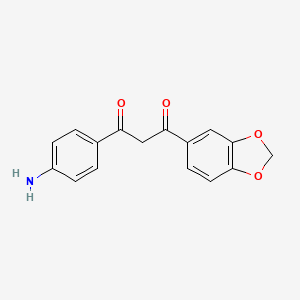![molecular formula C19H14ClNO2 B15168199 N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide CAS No. 634186-76-8](/img/structure/B15168199.png)
N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide is an organic compound that features a biphenyl group, a chlorinated phenol, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl group can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated biphenyl derivative with an amine under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted biphenyl derivatives
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into biological membranes, while the chlorinated phenol and amide functionalities can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
Chlorobenzamide: Contains a chlorinated benzene ring and an amide group.
Hydroxybenzamide: Features a hydroxyl group on the benzene ring and an amide linkage.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide is unique due to the combination of its biphenyl structure, chlorinated phenol, and amide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
634186-76-8 |
|---|---|
Formule moléculaire |
C19H14ClNO2 |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-11-18(22)17(12-15)19(23)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
Clé InChI |
XZVVSMGLWHAWBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)







![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)



![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)

